

Application Notes and Protocols: Co-immunoprecipitation of Nephrin and Podocin from Glomerular Lysates

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Compound of Interest

Compound Name: **Nephrin**
Cat. No.: **B609532**

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Introduction

Nephrin and podocin are integral proteins of the podocyte slit diaphragm, a specialized cell-cell junction crucial for the integrity of the glomerular filtration barrier.^{[1][2]} Dysregulation of the interaction between these proteins is implicated in the pathogenesis of various proteinuric kidney diseases.^[3] Co-immunoprecipitation (Co-IP) is a powerful technique to study the *in vivo* interaction of **nephrin** and podocin within their native protein complexes. This document provides detailed protocols for the co-immunoprecipitation of **nephrin** and podocin from glomerular lysates, along with data presentation and visualization of the experimental workflow and relevant signaling pathways.

Data Presentation

The interaction between **nephrin** and podocin can be quantified by densitometric analysis of Western blots from Co-IP experiments. The following table summarizes representative quantitative data from a study investigating the interaction between **nephrin** and another slit diaphragm protein, Neph1, which provides a framework for quantifying such interactions. A similar approach can be used for **nephrin**-podocin Co-IP.

| Experiment | Bait Antibody | Prey Protein Detected | Densitometry Reading (Arbitrary Units) | Fold Change vs. Control |
|---------------|----------------|-----------------------|--|-------------------------|
| Co-IP | Anti-Nephrin | Podocin | 1272 ± 20 | - |
| Control Co-IP | Pre-immune IgG | Podocin | 49 ± 3 | 26.0 |

Table 1: Representative quantitative analysis of protein-protein interaction by Co-immunoprecipitation followed by Western blot and densitometry. Data is adapted from a similar experiment to illustrate the principle.[4][5]

Experimental Protocols

This section details the key experimental procedures for the co-immunoprecipitation of **nephrin** and podocin from isolated glomerular lysates.

Isolation of Glomeruli

A standard sieving technique is used to isolate glomeruli from rodent kidneys.

- Materials:
 - Freshly harvested kidneys
 - Ice-cold Phosphate-Buffered Saline (PBS)
 - Sieving kit with meshes of different pore sizes (e.g., 180 µm, 106 µm, 75 µm)
 - Glass pestle
 - Microscope
- Protocol:
 - Perfusion kidneys with ice-cold PBS until they are pale.
 - Dissect the renal cortex and mince it into a fine paste.

- Gently press the minced tissue through a 180 µm mesh sieve using a glass pestle and ice-cold PBS.
- Collect the flow-through and pass it through a 106 µm mesh sieve.
- Transfer the material retained on the 106 µm sieve to a fresh tube and wash it through with PBS.
- Pass the suspension through a 75 µm mesh sieve.
- The glomeruli will be retained on the 75 µm sieve.
- Wash the glomeruli off the sieve with PBS.
- Verify the purity of the isolated glomeruli under a microscope.

Preparation of Glomerular Lysate

- Materials:

- Isolated glomeruli
- Ice-cold Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 µg/mL aprotinin, 1 µg/mL leupeptin, 1 mM sodium orthovanadate).[6][7][8]
- Dounce homogenizer
- Refrigerated microcentrifuge

- Protocol:

- Pellet the isolated glomeruli by centrifugation at 500 x g for 5 minutes at 4°C.
- Resuspend the glomerular pellet in ice-cold Co-IP Lysis Buffer.
- Homogenize the suspension on ice using a Dounce homogenizer with 15-20 strokes.

- Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant (glomerular lysate) to a new pre-chilled tube.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Pre-clearing the Lysate

- Materials:
 - Glomerular lysate
 - Protein A/G agarose or magnetic beads
 - Normal IgG from the same species as the primary antibody
- Protocol:
 - To 1 mg of total protein from the glomerular lysate, add 20-30 µL of a 50% slurry of Protein A/G beads.
 - Add 1-2 µg of normal IgG.
 - Incubate on a rotator for 1-2 hours at 4°C.
 - Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
 - Carefully transfer the supernatant (pre-cleared lysate) to a new pre-chilled tube.

Co-immunoprecipitation

- Materials:
 - Pre-cleared glomerular lysate

- Primary antibody (e.g., rabbit anti-**nephrin** or mouse anti-podocin)
- Isotype control IgG
- Protein A/G agarose or magnetic beads
- Co-IP Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% NP-40, 1 mM EDTA, with freshly added protease inhibitors.[\[6\]](#)
- Protocol:
 - To the pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., anti-**nephrin**). In a separate tube for the negative control, add the same amount of isotype control IgG.
 - Incubate on a rotator overnight at 4°C.
 - Add 30-50 µL of a 50% slurry of Protein A/G beads to each tube.
 - Incubate on a rotator for 2-4 hours at 4°C to capture the antibody-protein complexes.
 - Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
 - Carefully discard the supernatant.
 - Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Wash Buffer. After each wash, pellet the beads and discard the supernatant.

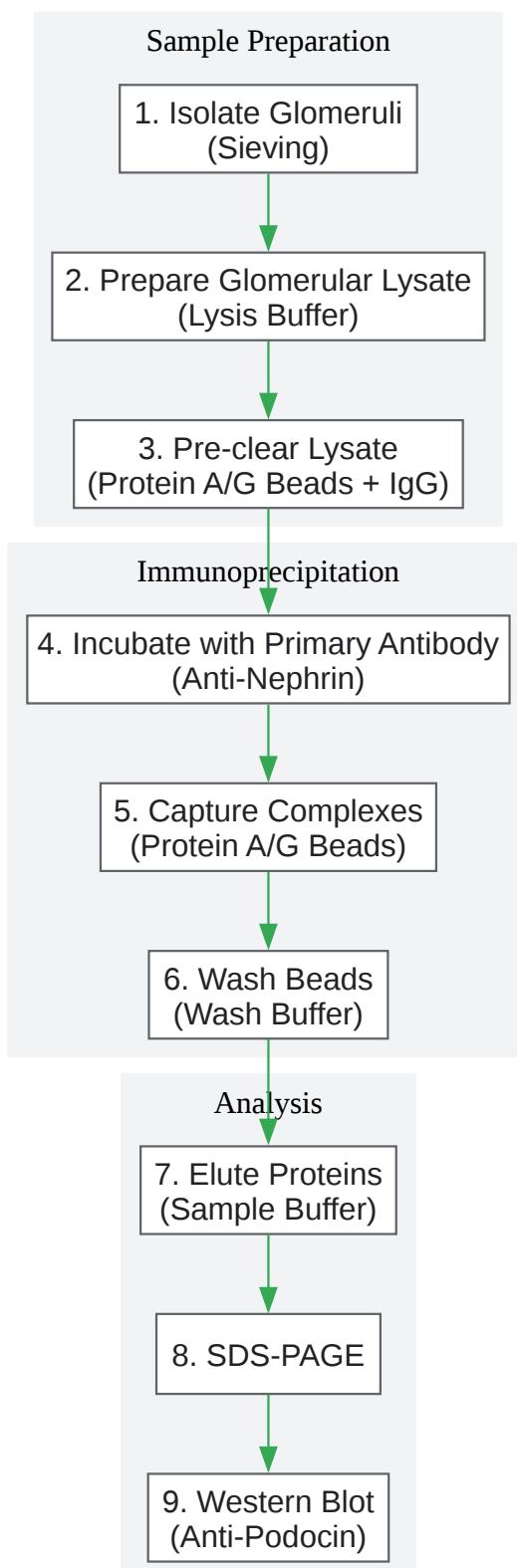
Elution and Western Blot Analysis

- Materials:
 - Beads with immunoprecipitated complexes
 - 2x Laemmli sample buffer (denaturing elution) or 0.1 M glycine pH 2.5 (non-denaturing elution).[\[6\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
 - SDS-PAGE gels
 - PVDF membrane

- Primary antibodies for Western blotting (e.g., mouse anti-podocin and rabbit anti-**nephrin**)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Protocol:
 - After the final wash, remove all supernatant from the beads.
 - To elute the proteins, resuspend the beads in 40 µL of 2x Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
 - Pellet the beads by centrifugation and load the supernatant onto an SDS-PAGE gel.
 - Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
 - Block the membrane and probe with the primary antibody for the co-immunoprecipitated protein (e.g., anti-podocin).
 - Incubate with an HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate.
 - To confirm the immunoprecipitation of the bait protein, the same blot can be stripped and re-probed with the antibody against the bait protein (e.g., anti-**nephrin**).

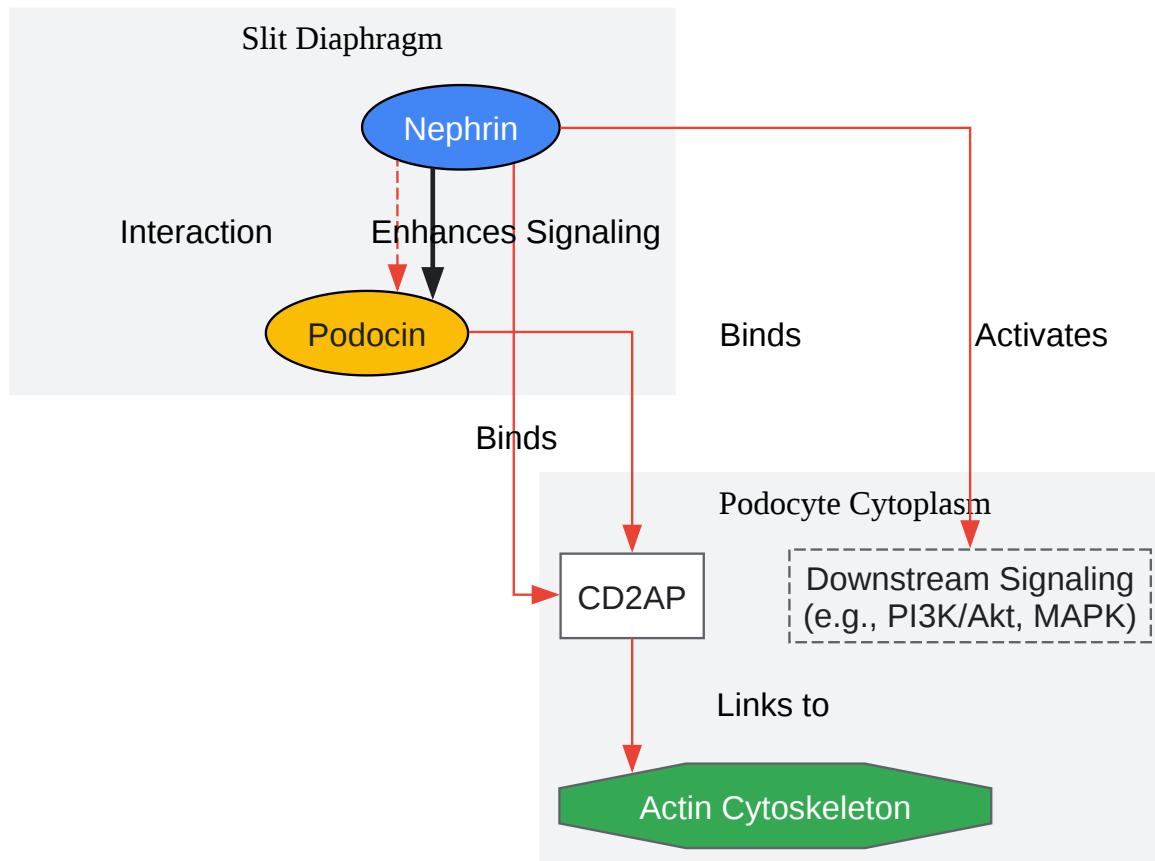
Visualizations

Experimental Workflow

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Co-immunoprecipitation experimental workflow.

Nephrin-Podocin Signaling Pathway



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Simplified **Nephrin**-Podocin signaling complex.

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References

- 1. Nephrin Signaling in the Podocyte: An Updated View of Signal Regulation at the Slit Diaphragm and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Localization of Nephrin, Podocin, and the Actin Cytoskeleton: Evidence for a Role in Podocyte Foot Process Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction with podocin facilitates nephrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neph1 and nephrin interaction in the slit diaphragm is an important determinant of glomerular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. assaygenie.com [assaygenie.com]
- 7. Podocin, a raft-associated component of the glomerular slit diaphragm, interacts with CD2AP and nephrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 11. Tips for Immunoprecipitation | Rockland [rockland.com]
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